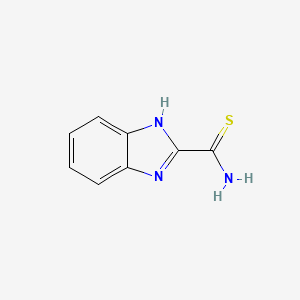

1H-Benzimidazole-2-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-benzimidazole-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWRKUVGGWEDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20418724 | |

| Record name | 1H-Benzimidazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35369-17-6 | |

| Record name | 1H-Benzimidazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 1H-Benzimidazole-2-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Benzimidazole-2-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its benzimidazole core is a key pharmacophore found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and its derivatives, offering crucial data for researchers engaged in the synthesis, characterization, and development of novel therapeutic agents. This document summarizes key quantitative data, outlines relevant experimental protocols for property determination, and visualizes potential biological pathways associated with this class of compounds.

Physicochemical Data

The experimental determination of all physicochemical properties for this compound is not extensively documented in publicly available literature. However, data for closely related benzimidazole derivatives provide valuable insights into its expected characteristics.

Quantitative Physicochemical Properties

The following table summarizes available and extrapolated data for this compound and its analogs.

| Property | Value | Compound Context | Source |

| Melting Point | ~154 °C | A benzimidazole carbothioamide derivative. | [1] |

| 140-160 °C | Typical range for benzimidazole carbothioamide derivatives. | [1] | |

| 268-270 °C | 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. | [2] | |

| pKa | 7 | The pKa for the conjugate acid of the parent benzimidazole. | [3] |

| logP (Octanol/Water) | Varies | Can be determined experimentally via RPLC for benzimidazole derivatives. | [4] |

| Solubility | - | Data for the specific compound is not readily available. Benzimidazole is soluble in alcohol and aqueous acids. | [5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

| Spectroscopy | Characteristic Features | Source |

| Infrared (IR) | Characteristic bands for the carbothioamide group include N-H stretching (~3100–3500 cm⁻¹), C=S stretching (~1300–1400 cm⁻¹), and N-H bending modes. | [1] |

| Nuclear Magnetic Resonance (¹H NMR) | Expected signals would confirm the benzimidazole protons and the characteristic N-H protons of the carbothioamide group. | [1] |

| Nuclear Magnetic Resonance (¹³C NMR) | The presence of the C=S carbon would be confirmed at its expected chemical shift. | [2] |

Experimental Protocols

Detailed experimental procedures for determining the physicochemical properties of novel benzimidazole derivatives are crucial for ensuring data accuracy and reproducibility.

Synthesis of this compound

A common synthetic route involves the condensation of a benzimidazole-2-carboxylic acid derivative with thiosemicarbazide.[1]

-

Starting Materials: Benzimidazole-2-carboxylic acid or its ester/acid chloride derivative and thiosemicarbazide.

-

Solvent: Ethanol or methanol.

-

Conditions: The reaction mixture is refluxed for 4-6 hours with stirring.

-

Work-up: The product precipitates upon cooling and is collected by filtration, followed by washing and recrystallization from a suitable solvent like ethanol or chloroform.

Melting Point Determination

The melting point of benzimidazole derivatives is a key indicator of purity.

-

Apparatus: A Stuart melting point apparatus or similar calibrated device is commonly used.[2]

-

Procedure: A small, finely powdered sample of the compound is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is gradually increased. The temperature range over which the sample melts is recorded.

LogP Determination by Reversed-Phase Liquid Chromatography (RPLC)

The partition coefficient (logP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate.

-

Principle: A correlation is established between the retention time of a compound on a reversed-phase HPLC column and its logP value.

-

Stationary Phase: A nonpolar stationary phase, such as a LiChrosorb RP-18 column, is typically used.[4]

-

Mobile Phase: A polar mobile phase, often a mixture of methanol and a buffer solution (e.g., phosphate buffer at pH 7), is employed.[4]

-

Procedure: The compound of interest is injected into the HPLC system, and its retention time is measured. By comparing this retention time to that of a series of standards with known logP values, the logP of the test compound can be calculated.

Potential Biological Signaling Pathways

While the specific molecular targets of this compound are not fully elucidated, derivatives of the benzimidazole scaffold have been shown to interact with several key biological pathways, suggesting potential mechanisms of action.

Anti-inflammatory Activity

Certain benzimidazole derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6] Additionally, some have been identified as modulators of cannabinoid receptors (CB1 and CB2), which play a role in inflammatory signaling.[6]

Antiparasitic Activity

A well-established mechanism of action for several antiparasitic benzimidazole drugs is the inhibition of tubulin polymerization. By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, motility, and intracellular transport in parasites.

Conclusion

This compound represents a valuable scaffold for the development of new therapeutic agents. While a complete experimental dataset for the parent compound is not yet available, the information gathered from its derivatives provides a strong foundation for future research. The protocols and potential mechanisms of action outlined in this guide are intended to support scientists and researchers in their efforts to synthesize, characterize, and ultimately translate these promising compounds into clinical applications. Further investigation is warranted to fully elucidate the physicochemical properties and biological activities of this compound itself.

References

- 1. This compound | 35369-17-6 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1H-Benzimidazole-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for 1H-Benzimidazole-2-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document outlines key methodologies, presents comparative quantitative data, and includes detailed experimental protocols and workflow diagrams to facilitate laboratory synthesis.

Introduction

This compound and its derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the addition of a carbothioamide group at the 2-position can significantly enhance its therapeutic potential. This guide focuses on the most common and effective methods for the synthesis of this target molecule, providing practical information for researchers in the field.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached via two primary strategies, starting from a pre-formed benzimidazole core functionalized at the 2-position.

Route 1: Condensation of Benzimidazole-2-Carboxylic Acid Derivatives with Thiosemicarbazide

A prevalent and well-documented method involves the reaction of a benzimidazole-2-carboxylic acid derivative, such as an ester or acid chloride, with thiosemicarbazide. This condensation reaction typically proceeds under reflux conditions in an alcoholic solvent.

Experimental Workflow for Route 1

Caption: Workflow for the synthesis of this compound via condensation.

Route 2: Condensation of Benzimidazole-2-Substituted Ketones with Thiosemicarbazide

An alternative approach utilizes a benzimidazole-2-substituted ketone as the starting material. Similar to the first route, this method also involves a condensation reaction with thiosemicarbazide in an alcoholic solvent under reflux.

Experimental Workflow for Route 2

Caption: Workflow for the synthesis from a benzimidazole-2-substituted ketone.

Comparative Data of Synthesis Routes

The following table summarizes the quantitative data for the described synthetic routes, allowing for an easy comparison of their key parameters.

| Route | Starting Material | Key Reagents | Solvent | Reaction Temperature | Reaction Time | Yield (%) | Reference |

| 1 | Benzimidazole-2-carboxylic acid derivative | Thiosemicarbazide | Ethanol | Reflux | 4-6 hours | ~80 | [1] |

| 2 | Benzimidazole-2-substituted ketone | Thiosemicarbazide | Ethanol | 60°C | 5-6 hours | ~76 | [1] |

Detailed Experimental Protocols

Synthesis of Benzimidazole Precursors

The benzimidazole core is typically synthesized through the condensation of o-phenylenediamine with a carboxylic acid or aldehyde.

Protocol 4.1.1: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Carboxylic Acids

-

In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) is prepared.

-

The mixture is heated, often in the presence of a dehydrating agent or under conditions that allow for the removal of water (e.g., azeotropic distillation).

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the crude product is precipitated by neutralization with a base (e.g., sodium bicarbonate solution).

-

The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Route 1: Detailed Protocol

Protocol 4.2.1: Synthesis of this compound from Benzimidazole-2-carboxylic acid ethyl ester

-

To a solution of benzimidazole-2-carboxylic acid ethyl ester (1 equivalent) in ethanol, thiosemicarbazide (1.2 equivalents) is added.

-

The reaction mixture is heated to reflux and maintained for 4-6 hours with continuous stirring.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is allowed to cool to room temperature, which typically results in the precipitation of the product.

-

The solid is collected by filtration, washed with cold ethanol, and then with diethyl ether.

-

The crude product is purified by recrystallization from ethanol or chloroform to yield this compound.[1]

Route 2: Detailed Protocol

Protocol 4.3.1: Synthesis of this compound from a Benzimidazole-2-substituted ketone

-

A mixture of the benzimidazole-2-substituted ketone (1 equivalent) and thiosemicarbazide (1.2 equivalents) is prepared in ethanol.

-

The mixture is heated to 60°C and refluxed for 5-6 hours with continuous stirring.

-

Reaction completion is monitored by TLC.

-

Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The collected solid is washed with cold ethanol.

-

The crude product is purified by recrystallization from ethanol to afford pure this compound.[1]

Logical Relationships in Synthesis

The synthesis of the target compound is a multi-step process that begins with the formation of the core benzimidazole ring system, followed by the introduction and modification of the C2-substituent to form the carbothioamide group.

Logical Flow of Synthesis

Caption: Logical progression from starting materials to the final product.

Conclusion

The synthesis of this compound is readily achievable through well-established condensation reactions. The choice of the specific route may depend on the availability of starting materials and the desired scale of the synthesis. Both presented routes offer good yields and utilize common laboratory reagents and conditions. The provided experimental protocols and workflows serve as a practical guide for the successful synthesis of this important heterocyclic compound. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

References

An In-depth Technical Guide on the Structural Analysis and Characterization of 1H-Benzimidazole-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 1H-Benzimidazole-2-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of dedicated experimental data for the parent compound, this guide leverages data from closely related derivatives and structural analogs to present a thorough and informed analysis.

Introduction

This compound belongs to the benzimidazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a carbothioamide group at the 2-position of the benzimidazole ring is a key structural feature that can influence its biological activity and physicochemical properties. This guide details the synthetic approaches, spectroscopic characterization, and structural features of this important molecular scaffold.

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of the parent this compound is not extensively documented, a general and reliable method can be adapted from the synthesis of its derivatives. The most common approach involves the condensation of a suitable benzimidazole precursor with a source of the thioamide group.

Proposed Synthetic Protocol

A plausible and efficient synthesis of this compound involves a two-step process starting from o-phenylenediamine.

Step 1: Synthesis of 1H-Benzimidazole-2-thiol

-

Reactants: o-phenylenediamine, carbon disulfide, potassium hydroxide, and ethanol.

-

Procedure: A solution of potassium hydroxide in ethanol is prepared. To this, o-phenylenediamine is added, followed by the slow addition of carbon disulfide at room temperature. The reaction mixture is then refluxed for several hours. After cooling, the product is precipitated by the addition of water and acidified. The resulting 1H-benzimidazole-2-thiol is filtered, washed, and dried.

Step 2: Conversion to 1H-Benzimidazole-2-carbonitrile

-

This intermediate is a key precursor. A common method to form a 2-substituted benzimidazole is the reaction of o-phenylenediamine with a corresponding carboxylic acid or its derivative. For the carbothioamide, a multi-step synthesis starting from a 2-cyano or 2-carboxybenzimidazole derivative is often employed.

Step 3: Formation of this compound

-

Reactants: 1H-Benzimidazole-2-carbonitrile and hydrogen sulfide.

-

Procedure: The 1H-Benzimidazole-2-carbonitrile is treated with hydrogen sulfide in the presence of a base, such as pyridine or triethylamine, in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature or gently heated to facilitate the conversion of the nitrile group to a thioamide group. The product is then isolated by precipitation and purified by recrystallization.

An alternative approach involves the reaction of 2-(trichloromethyl)-1H-benzimidazole with an amine, followed by thionation.

Structural Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques and, ideally, X-ray crystallography. In the absence of a dedicated crystal structure for the target molecule, data from the closely related 1H-benzimidazole-2-carboxamide provides valuable insights into the expected molecular geometry.[1][2]

X-ray Crystallography of the Analog: 1H-Benzimidazole-2-carboxamide

The crystal structure of 1H-benzimidazole-2-carboxamide reveals a planar benzimidazole ring system.[1][2] The carboxamide group is twisted relative to the benzimidazole ring. It is expected that the carbothioamide derivative would adopt a similar conformation, with the C=S bond length being significantly longer than the C=O bond in the carboxamide analog.

Table 1: Crystallographic Data for 1H-Benzimidazole-2-carboxamide [2]

| Parameter | Value |

| Chemical Formula | C₈H₇N₃O |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 9.9071(14) |

| b (Å) | 11.1950(19) |

| c (Å) | 13.315(2) |

| V (ų) | 1476.8(4) |

| Z | 8 |

| Temperature (K) | 100(2) |

| R-factor (%) | 3.56 |

Note: This data is for the carboxamide analog and serves as a reference.

Spectroscopic Characterization

The characterization of this compound is achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The data presented below is based on the analysis of closely related derivatives and predicted values for the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, typically in the range of δ 7.2-8.1 ppm.[3] The N-H proton of the benzimidazole ring will likely appear as a broad singlet at a downfield chemical shift, potentially above δ 12 ppm. The protons of the -NH₂ group of the carbothioamide are also expected to be observed as a broad singlet.

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The C=S carbon is a particularly diagnostic signal and is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 170-180 ppm.[4] The carbons of the benzimidazole ring will appear in the aromatic region (δ 110-150 ppm).

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | > 12.0 | br s | Benzimidazole N-H |

| ¹H | 7.2 - 8.1 | m | Aromatic C-H |

| ¹H | ~8.0 - 9.0 | br s | Carbothioamide -NH₂ |

| ¹³C | 170 - 180 | s | C=S |

| ¹³C | 110 - 150 | m | Aromatic C |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands for this compound [4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong | N-H stretching (NH₂) |

| 3200 - 3100 | Medium | N-H stretching (imidazole) |

| ~1620 | Medium | N-H bending |

| ~1590 | Medium | C=N stretching |

| ~1350 | Strong | C=S stretching |

| ~740 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₇N₃S), the expected molecular ion peak [M]⁺ would be at m/z 177.04. The fragmentation pattern would likely involve the loss of the carbothioamide group or parts of it.

Conclusion

References

Spectroscopic Profile of 1H-Benzimidazole-2-carbothioamide: A Technical Guide

For Immediate Release

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for 1H-Benzimidazole-2-carbothioamide. These values are derived from the analysis of various substituted benzimidazole derivatives and serve as a reliable reference for the characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.5 - 13.0 | br s | 1H | Benzimidazole N-H |

| ~9.5 - 10.0 | br s | 1H | Thioamide N-H |

| ~8.0 - 8.5 | br s | 1H | Thioamide N-H |

| ~7.5 - 7.8 | m | 2H | Aromatic C4-H, C7-H |

| ~7.2 - 7.4 | m | 2H | Aromatic C5-H, C6-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~180 | C=S (Thioamide) |

| ~150 | C2 (Benzimidazole) |

| ~140 | C7a (Benzimidazole) |

| ~135 | C3a (Benzimidazole) |

| ~122 | C5, C6 (Benzimidazole) |

| ~115 | C4, C7 (Benzimidazole) |

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H Stretching (Benzimidazole & Thioamide) |

| ~3100 - 3000 | Medium | Aromatic C-H Stretching |

| ~1620 | Medium | C=N Stretching |

| ~1500 - 1400 | Strong | Aromatic C=C Stretching |

| ~1350 - 1300 | Medium | C-N Stretching |

| ~800 - 700 | Strong | Aromatic C-H Bending |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| ~177 | High | [M]⁺ (Molecular Ion) |

| ~160 | Medium | [M - NH₃]⁺ |

| ~144 | Medium | [M - SH]⁺ |

| ~118 | High | [Benzimidazole]⁺ |

| ~91 | Medium | [C₇H₅N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted from established procedures for benzimidazole derivatives.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm). For ¹³C NMR, a proton-decoupled spectrum is acquired.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is performed on a mass spectrometer operating at an ionization energy of 70 eV.[6][7][8][9] The sample is introduced directly into the ion source. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. journalijdr.com [journalijdr.com]

The Pharmacological Versatility of Benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, stands as a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines allows for diverse interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the multifaceted biological roles of benzimidazole derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes to serve as a comprehensive resource for researchers in drug discovery and development.

I. Core Biological Activities and Mechanisms of Action

Benzimidazole derivatives have been extensively investigated and have shown significant potential in several therapeutic areas. Their mechanism of action is often linked to their ability to interact with various enzymes and cellular pathways.

Anticancer Activity

The fight against cancer has been a major focus for the application of benzimidazole derivatives. These compounds have demonstrated the ability to interfere with multiple pathways crucial for cancer cell proliferation and survival.[1][2][3]

Key mechanisms include:

-

Inhibition of Tubulin Polymerization: Certain benzimidazole derivatives, such as nocodazole, disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

-

Kinase Inhibition: They can act as inhibitors of various kinases involved in cancer signaling pathways, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and the PI3K/AKT and MAPK pathways.[1][3][4] Nazartinib, a benzimidazole derivative, is currently in clinical trials for EGFR-mutant non-small-cell lung carcinoma.[1][4]

-

Topoisomerase Inhibition: Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are essential for DNA replication, leading to the suppression of cancer cell growth.[1][3]

-

Epigenetic Regulation: Benzimidazole derivatives have also been shown to act as epigenetic regulators, such as histone deacetylase (HDAC) inhibitors, which can alter gene expression and induce apoptosis in cancer cells.[5]

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Benzimidazole derivatives have emerged as promising candidates with broad-spectrum activity against various bacteria and fungi.[6][7][8] Their mechanisms of action in this domain include:

-

Inhibition of DNA Gyrase: Some derivatives inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication, leading to bacterial cell death.[7]

-

Disruption of Cell Wall Synthesis: They can interfere with the synthesis of the microbial cell wall.

-

Inhibition of Ergosterol Biosynthesis: In fungi, some benzimidazoles inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8]

Antiviral Activity

Several benzimidazole derivatives have demonstrated significant antiviral properties against a range of RNA and DNA viruses.[9][10] Their antiviral mechanisms can involve:

-

Inhibition of Viral Replication: They can interfere with various stages of the viral life cycle, including entry, replication, and assembly.

-

Targeting Viral Enzymes: Specific derivatives can inhibit viral enzymes that are crucial for viral propagation.

Anthelmintic Activity

Benzimidazoles are a well-established class of anthelmintic drugs used in both human and veterinary medicine.[11][12] The primary mechanism of action is the disruption of microtubule-dependent processes in the parasites by binding to β-tubulin.[11] This leads to impaired glucose uptake and eventual death of the worm.[11]

II. Quantitative Biological Data

The following tables summarize the in vitro biological activities of various benzimidazole derivatives as reported in the literature.

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Compound 8I (benzimidazole-acridine) | K562 (leukemia) | Cytotoxicity | 2.68 | [1] |

| Compound 8I (benzimidazole-acridine) | HepG-2 (hepatocellular carcinoma) | Cytotoxicity | 8.11 | [1] |

| Compound 5e (benzimidazole-triazolothiadiazine) | Breast cancer cells | Aromatase Inhibition | 0.032 | [1] |

| Compound 5a (benzimidazole-triazole hybrid) | HepG-2 | EGFR Inhibition | 0.086 | [13] |

| Compound 5a (benzimidazole-triazole hybrid) | - | Topo II Inhibition | 2.52 | [13] |

| Nazartinib | - | BRAFV600E Inhibition | 0.002 (mmol/L) | [4] |

| Compound 4c | - | Antiproliferative | - | [4] |

| Compound 4e | - | Antiproliferative | - | [4] |

| Compound 4g | - | Antiproliferative | - | [4] |

| Chrysin benzimidazole derivative | MFC cells | Antiproliferative | 25.72 ± 3.95 | [] |

| Compound 8 | A549 (lung cancer) | 2D Cytotoxicity | 6.75 ± 0.19 | [15] |

| Compound 8 | A549 (lung cancer) | 3D Cytotoxicity | 9.31 ± 0.78 | [15] |

| Compound 8 | HCC827 (lung cancer) | 2D Cytotoxicity | 6.26 ± 0.33 | [15] |

| Compound 8 | NCI-H358 (lung cancer) | 2D Cytotoxicity | 6.48 ± 0.11 | [15] |

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| BM2 | Micrococcus luteus | 12.5 ± 2.2 - 25 ± 1.5 | [16][17] |

| BM2 | Staphylococcus aureus | 12.5 ± 2.2 - 25 ± 1.5 | [16][17] |

| BM2 | Enterobacter aerogenes | 12.5 ± 2.2 - 25 ± 1.5 | [16][17] |

| BM2 | Escherichia coli | 12.5 ± 2.2 - 25 ± 1.5 | [16][17] |

| BM2 | Aspergillus flavus | 12.5 ± 2.2 - 25 ± 1.5 | [16][17] |

| BM2 | Aspergillus fumigatus | 12.5 ± 2.2 - 25 ± 1.5 | [16][17] |

| BM2 | Fusarium solani | 12.5 ± 2.2 - 25 ± 1.5 | [16][17] |

| Compound 65a | E. coli | 0.026 | [7] |

| Compound 65a | S. aureus | 0.031 | [7] |

| Compound 3m | S. pyrogenes | 21 | [18] |

| Compound 3n | S. pyrogenes | 25 | [18] |

| Compound 3ag | M. smegmatis | 3.9 | [19] |

| Compound 3ag | C. albicans | 3.9 | [19] |

Table 3: Antiviral Activity of Benzimidazole Derivatives

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| 14 Compounds | Coxsackievirus B5 (CVB-5) | 9 - 17 | [9] |

| 7 Compounds | Respiratory Syncytial Virus (RSV) | 5 - 15 | [9] |

| Benzimidazole derivative | Enterovirus (Coxsackie) | 1.76 (µg/ml) | [] |

| Benzimidazole derivative | Enterovirus (Coxsackie) | 1.08 (µg/ml) | [] |

Table 4: Anthelmintic Activity of Benzimidazole Derivatives

| Compound/Derivative | Parasite | Concentration | Time to Paralysis (min) | Time to Death (min) | Reference |

| 2-phenylbenzimidazole | Pheretima posthuma | - | 0.931 ± 0.231 | 1.317 ± 0.149 | [12] |

| Synthesized Derivative | Pheretima posthuma | 50 µg/ml | 30.43 ± 5.33 | 0.56 ± 5.32 | |

| Compound 1a | Pheretima posthuma | 100 mg/ml | - | - | [20] |

III. Experimental Protocols

This section outlines the general methodologies for key experiments cited in the evaluation of benzimidazole derivatives.

Synthesis of Benzimidazole Derivatives

A common and versatile method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids.[21][22]

General Procedure for Aldehyde Condensation:

-

Reactant Mixture: An equimolar mixture of o-phenylenediamine and a substituted aldehyde is prepared in a suitable solvent (e.g., ethanol, water).[21]

-

Catalyst Addition: A catalyst, such as p-toluenesulfonic acid (p-TsOH) or Erbium(III) triflate (Er(OTf)3), is added to the mixture.[21]

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours and monitored by Thin Layer Chromatography (TLC). Microwave irradiation can also be employed to accelerate the reaction.[21][23]

-

Work-up and Purification: Upon completion, the solvent is evaporated. The crude product is then purified by recrystallization from an appropriate solvent (e.g., isopropyl alcohol).

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is widely used to evaluate the antimicrobial activity of synthesized compounds.[17][18]

-

Media Preparation: A sterile nutrient agar medium is poured into sterile petri dishes and allowed to solidify.

-

Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Preparation: Wells of a specific diameter are aseptically punched into the agar.

-

Compound Application: A defined concentration of the benzimidazole derivative (dissolved in a suitable solvent like DMSO) is added to the wells. A solvent control and a standard antibiotic are also included.

-

Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 8. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. hygeiajournal.com [hygeiajournal.com]

- 13. tandfonline.com [tandfonline.com]

- 15. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, characterization and biological evaluation of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. wjpls.org [wjpls.org]

- 21. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 22. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

Potential Therapeutic Targets of 1H-Benzimidazole-2-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-Benzimidazole-2-carbothioamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, making it a promising framework for the development of novel therapeutics. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound and its derivatives, focusing on anticancer, antimicrobial, and antiviral applications. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of this versatile compound.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Enzyme Inhibition

Several enzymes implicated in cancer progression have been identified as potential targets for benzimidazole derivatives.

-

Poly(ADP-ribose) Polymerase (PARP): The benzimidazole carboxamide structure is a recognized scaffold for PARP inhibitors.[1] These inhibitors function by blocking the repair of DNA single-strand breaks, which leads to the accumulation of double-strand breaks during DNA replication and subsequent cell death in cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations).[1]

-

Kinases: Various kinases, including Casein Kinase 1 (CK1) isoforms δ and ε, are inhibited by benzimidazole derivatives.[2] These kinases are involved in the regulation of numerous cellular processes, and their dysregulation is often associated with cancer.

-

Cyclooxygenase (COX): Some benzimidazole derivatives have shown inhibitory activity against COX enzymes, which are involved in inflammation and have been implicated in the development of certain cancers.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Benzimidazole Carboxamides | MDA-MB-436 | 17.4 | PARP-1/2 Inhibition | [1] |

| Benzimidazole Carboxamides | CAPAN-1 | 11.4 | PARP-1/2 Inhibition | [1] |

| Benzimidazole Derivatives | HCT-116 | 16.18 - 28.54 | Cytotoxicity | [3] |

| Benzimidazole Derivatives | MCF-7 | 8.86 - 31.21 | Cytotoxicity | [3] |

| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamides | - | 0.040 (CK1δ) | CK1δ Inhibition | [2] |

| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamides | - | 0.199 (CK1ε) | CK1ε Inhibition | [2] |

Note: The data presented is for derivatives of this compound, as specific data for the parent compound is limited in publicly available literature.

Signaling Pathway Modulation

The anticancer effects of benzimidazole derivatives are also attributed to their ability to modulate key signaling pathways that control cell growth, proliferation, and survival.

-

PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

-

MAPK/ERK Signaling Pathway: This pathway is crucial for transmitting signals from cell surface receptors to the nucleus, thereby regulating gene expression involved in cell proliferation and differentiation.

Caption: PI3K/Akt Signaling Pathway Inhibition.

Caption: MAPK/ERK Signaling Pathway Inhibition.

Antimicrobial Activity

Benzimidazole derivatives have been extensively investigated for their antimicrobial properties, demonstrating efficacy against a variety of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Class | Pathogen | MIC (µg/mL) | Reference |

| Benzimidazole Derivative | Candida albicans | 0.5 | [4] |

| Benzimidazole Derivative | Staphylococcus aureus | 1.0 | [4] |

| Benzimidazole Derivative | Escherichia coli | 2.0 | [4] |

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Escherichia coli | 2 - 16 | [5] |

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Streptococcus faecalis | 2 - 16 | [5] |

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Staphylococcus aureus (MSSA) | 2 - 16 | [5] |

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Staphylococcus aureus (MRSA) | 2 - 16 | [5] |

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Candida albicans | 8 - 16 | [5] |

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Aspergillus niger | 8 - 16 | [5] |

Note: The data presented is for derivatives of this compound, as specific data for the parent compound is limited in publicly available literature.

Antiviral Activity

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines a general procedure for assessing the in vitro cytotoxicity of compounds against cancer cell lines.

1. Cell Seeding:

- Culture cancer cells in appropriate medium to ~80% confluency.

- Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.

- Seed 100 µL of the cell suspension into each well of a 96-well plate.

- Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

2. Compound Treatment:

- Prepare a stock solution of the test compound in DMSO.

- Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

- Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

- Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

- Incubate for 48-72 hours.

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

- Add 20 µL of the MTT solution to each well.

- Incubate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

- Carefully remove the medium from each well.

- Add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Shake the plate for 5 minutes on a plate shaker.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

// Nodes

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

CellSeeding [label="Cell Seeding\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"];

Incubation24h [label="Incubation\n(24h)", fillcolor="#F1F3F4", fontcolor="#202124"];

CompoundTreatment [label="Compound Treatment\n(Varying Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"];

Incubation48_72h [label="Incubation\n(48-72h)", fillcolor="#F1F3F4", fontcolor="#202124"];

MTT_Addition [label="MTT Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Incubation4h [label="Incubation\n(4h)", fillcolor="#F1F3F4", fontcolor="#202124"];

FormazanSolubilization [label="Formazan Solubilization\n(DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

AbsorbanceReading [label="Absorbance Reading\n(570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

DataAnalysis [label="Data Analysis\n(IC50 Calculation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Start -> CellSeeding [color="#5F6368"];

CellSeeding -> Incubation24h [color="#5F6368"];

Incubation24h -> CompoundTreatment [color="#5F6368"];

CompoundTreatment -> Incubation48_72h [color="#5F6368"];

Incubation48_72h -> MTT_Addition [color="#5F6368"];

MTT_Addition -> Incubation4h [color="#5F6368"];

Incubation4h -> FormazanSolubilization [color="#5F6368"];

FormazanSolubilization -> AbsorbanceReading [color="#5F6368"];

AbsorbanceReading -> DataAnalysis [color="#5F6368"];

DataAnalysis -> End [color="#5F6368"];

}

Caption: MTT Assay Workflow for Cytotoxicity.

Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

1. Preparation of Inoculum:

- Culture the bacterial strain overnight on an appropriate agar plate.

- Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

- Dilute the suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

- Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate.

3. Inoculation and Incubation:

- Add the standardized bacterial inoculum to each well containing the compound dilutions.

- Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

- Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

- Visually inspect the wells for bacterial growth (turbidity).

- The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

The this compound core structure represents a highly versatile scaffold for the development of new therapeutic agents. Its derivatives have shown significant promise in the fields of oncology, infectious diseases, and virology. The data and protocols presented in this guide offer a comprehensive starting point for researchers interested in exploring the therapeutic potential of this important class of molecules. Further investigation into the specific activities of the parent compound, this compound, is warranted to fully elucidate its therapeutic utility. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in designing next-generation benzimidazole-based drugs with enhanced potency and selectivity.

References

- 1. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.waocp.org [journal.waocp.org]

- 4. This compound | 35369-17-6 | Benchchem [benchchem.com]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Review of 1H-Benzimidazole-2-carbothioamide literature.

An In-depth Technical Guide to 1H-Benzimidazole-2-carbothioamide and Its Derivatives

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1] It consists of a benzene ring fused to an imidazole ring, a structure analogous to purine nucleoside bases, which facilitates interaction with various biopolymers.[1][2] When a carbothioamide group (-CSNH₂) is attached at the 2-position, it forms this compound, a core structure for derivatives exhibiting a wide spectrum of pharmacological activities. These activities include potent antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of this important class of compounds, aimed at researchers and professionals in drug development.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is primarily achieved through condensation reactions. The selection of starting materials and reaction conditions can be tailored to produce a variety of substituted analogs.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol 1: From Benzimidazole-2-carboxylic Acid Derivatives

This is a widely documented method for preparing the target compound.[3]

-

Starting Materials: Benzimidazole-2-carboxylic acid or its ester/acid chloride derivatives.

-

Reagent: Thiosemicarbazide.

-

Solvent: Ethanol or Methanol.

-

Procedure:

-

The starting material and thiosemicarbazide are combined in an alcoholic solvent (ethanol or methanol).

-

The mixture is heated to reflux and stirred continuously for a period of 4 to 6 hours.

-

Upon completion, the reaction mixture is allowed to cool to room temperature, which typically results in the precipitation of the product.

-

The solid product is collected by filtration.

-

The collected solid is washed to remove impurities.

-

Final purification is achieved by recrystallization from a suitable solvent like ethanol or chloroform to yield the pure this compound derivative.[3]

-

Experimental Protocol 2: From Benzimidazole-2-substituted Ketones

An alternative route involves the condensation of a ketone derivative with thiosemicarbazide.[3]

-

Starting Materials: Benzimidazole-2-substituted ketone (e.g., 5-methyl-1-(1H-benzimidazol-1-yl)-2-propanone).

-

Reagent: Thiosemicarbazide.

-

Solvent: Ethanol.

-

Procedure:

-

The benzimidazole-2-substituted ketone and thiosemicarbazide are dissolved in ethanol.

-

The mixture is heated to reflux at approximately 60°C with continuous stirring for 5 to 6 hours.

-

After the reaction period, the mixture is cooled.

-

The precipitated product is isolated by filtration.

-

The crude product is purified by recrystallization from ethanol. A reported yield for this method is approximately 76%.[3]

-

Biological Activities and Data

Derivatives of this compound have demonstrated significant potential across several therapeutic areas, most notably in antimicrobial and anticancer applications.

Antimicrobial Activity

Benzimidazole derivatives are effective against a wide range of microorganisms, including bacteria and fungi.[1][5] Their structural similarity to purine allows them to interfere with microbial metabolic pathways.[1] A key mechanism of action for antifungal benzimidazoles is the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.[1]

| Compound ID/Description | Target Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Derivative 18 | Candida albicans | 0.5 | [3] |

| Derivative 22 | Staphylococcus aureus | 1.0 | [3] |

| Derivative 25 | Escherichia coli | 2.0 | [3] |

| Indolylbenzo[d]imidazole 3ao | Staphylococcus aureus | < 1 | [6] |

| Indolylbenzo[d]imidazole 3aq | Staphylococcus aureus | < 1 | [6] |

| Indolylbenzo[d]imidazole 3ag | Mycobacterium smegmatis | 3.9 | [6] |

| Indolylbenzo[d]imidazole 3ag | Candida albicans | 3.9 | [6] |

Table 1: Summary of quantitative antimicrobial activity for selected 1H-Benzimidazole derivatives.

Anticancer Activity

The benzimidazole core is a key pharmacophore in the development of anticancer agents, with derivatives acting through multiple mechanisms.[2][7] These mechanisms include the inhibition of key enzymes involved in cancer progression, such as topoisomerases, receptor tyrosine kinases (e.g., EGFR, VEGFR-2), and Poly (ADP-ribose) polymerase (PARP).[2][7]

Caption: Inhibition of receptor tyrosine kinases by benzimidazole derivatives blocks downstream signaling.

| Compound ID/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(1H-benzimidazol-2-yl)-N-(phenyl)hydrazinecarbothioamide (Compound 3) | Breast (MCF-7) | 3.241 | [8] |

| Doxorubicin (Reference Drug) | Breast (MCF-7) | 17.12 | [8] |

| Fluoro aryl benzimidazole derivative 1 | HOS (Osteosarcoma) | 1.8 | [9] |

| Fluoro aryl benzimidazole derivative 1 | MCF-7 (Breast) | 2.8 | [9] |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate 5 | HepG2 (Liver) | 0.39 (µg/mL) | [9] |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate 5 | Huh7 (Liver) | 0.32 (µg/mL) | [9] |

| Benzimidazole-pyrazole hybrid 28 | MCF-7 (Breast) | 2.2 | [9] |

| 1-(1-ethyl-1H-benzimidazol-2-yl)ethanone derivative 3e | HOP-92 (Lung) | 0.19 | [10] |

Table 2: Summary of quantitative anticancer activity for selected 1H-Benzimidazole derivatives.

Anti-inflammatory Activity

Certain derivatives have also shown potential as anti-inflammatory agents. The primary mechanism involves the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.[3] One study reported a benzimidazole derivative with a COX-2 selectivity index over 470-fold compared to COX-1, indicating its potential for developing safer anti-inflammatory drugs with reduced gastrointestinal side effects.[3]

Structure-Activity Relationship (SAR)

The biological potency of this compound derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring.

Caption: Key structural features influencing the biological activity of benzimidazole derivatives.

-

C2 Position: The carbothioamide linker at the C2 position is considered crucial for cytotoxic activity.[3][7] Modifications at this position have a significant impact on the compound's biological profile.

-

N1 Position: Alkylation or substitution at the N1 position of the benzimidazole ring can influence the molecule's lipophilicity and pharmacokinetic properties.

-

C5/C6 Positions: Substitutions on the benzene ring, particularly at the C5 and C6 positions, play a vital role. The presence of electron-donating groups, such as methoxy or methyl groups, has been shown to enhance biological activity, while electron-withdrawing groups like halogens may diminish it.[11]

Conclusion

This compound and its derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive scaffolds for the development of new therapeutic agents. The extensive research into their anticancer and antimicrobial properties has yielded compounds with potencies sometimes exceeding those of established drugs. Future research should focus on optimizing the structure-activity relationships to enhance target specificity and improve pharmacokinetic profiles, paving the way for their potential clinical application.

References

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 35369-17-6 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 11. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]

An In-Depth Technical Guide on 1H-Benzimidazole-2-carbothioamide: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-Benzimidazole-2-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry. The document details its discovery and historical synthetic evolution, alongside a thorough examination of its biological activities, with a particular focus on its antiviral and antitubercular potential. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development. Quantitative data is summarized in structured tables, and key molecular pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of this promising molecule.

Introduction

Benzimidazoles, a class of heterocyclic aromatic compounds, have been a cornerstone of medicinal chemistry since their discovery in 1872. Their structural similarity to naturally occurring purines allows them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Within this important class of compounds, this compound has emerged as a molecule with considerable therapeutic potential, particularly in the realms of infectious diseases. This guide aims to provide a detailed technical overview of its discovery, synthesis, and biological properties to serve as a valuable resource for researchers in the field.

Discovery and History

The first benzimidazole synthesis was reported by Hoebrecker in 1872, involving the reduction of 2-nitro-4-methylacetanilide. This foundational work paved the way for the exploration of a vast chemical space of benzimidazole derivatives. While the exact date and discoverer of the first synthesis of this compound are not definitively documented in readily available literature, its synthesis logically follows the development of methods to functionalize the 2-position of the benzimidazole ring.

The introduction of the carbothioamide moiety at the 2-position of the benzimidazole scaffold likely emerged from the broader investigation of thiourea and thioamide derivatives, which were recognized for their diverse biological activities. The general synthetic strategies for 2-substituted benzimidazoles, primarily involving the condensation of o-phenylenediamines with various carbonyl or thiocarbonyl compounds, provided the chemical tools necessary for the eventual synthesis of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most common and versatile methods are outlined below.

General Synthetic Pathways

Two primary strategies have been employed for the synthesis of this compound:

-

Method A: From 2-Cyanobenzimidazole: This approach involves the conversion of a nitrile group at the 2-position of the benzimidazole ring to a carbothioamide.

-

Method B: From o-Phenylenediamine: This method involves the direct condensation of o-phenylenediamine with a reagent containing the desired carbothioamide precursor.

Detailed Experimental Protocols

Protocol 1: Synthesis from 2-Cyanobenzimidazole

This protocol is based on the conversion of a nitrile to a thioamide using hydrogen sulfide.

Materials:

-

2-Cyanobenzimidazole

-

Pyridine

-

Triethylamine

-

Hydrogen sulfide gas

-

Ethanol

Procedure:

-

Dissolve 2-cyanobenzimidazole in a mixture of pyridine and triethylamine.

-

Bubble hydrogen sulfide gas through the solution at room temperature for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and recrystallize from ethanol to yield pure this compound.

Biological Activities

This compound and its derivatives have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.

Antitubercular Activity

Several studies have highlighted the potential of benzimidazole derivatives as antitubercular agents. While specific Minimum Inhibitory Concentration (MIC) data for the parent this compound against Mycobacterium tuberculosis H37Rv is not extensively reported in publicly available literature, related derivatives have shown promising activity. For instance, certain 2,5,6-trisubstituted benzimidazoles exhibit MIC values in the low micromolar to nanomolar range.

Table 1: Antitubercular Activity of Selected Benzimidazole Derivatives

| Compound | Target Strain | MIC (µg/mL) | Reference |

| This compound | M. tuberculosis H37Rv | Data not available | - |

| Substituted Benzimidazole Derivative A | M. tuberculosis H37Rv | 0.8 | [1] |

| Substituted Benzimidazole Derivative B | M. tuberculosis H37Rv | <0.2 µM | [2] |

Protocol 2: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This assay is a common method for determining the MIC of compounds against M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC

-

Test compound (this compound)

-

Alamar Blue reagent

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in a 96-well plate.

-

Add a standardized inoculum of M. tuberculosis H37Rv to each well.

-

Incubate the plates at 37°C for 5-7 days.

-

Add Alamar Blue reagent to each well and incubate for another 24 hours.

-

Determine the MIC as the lowest concentration of the compound that prevents a color change from blue to pink.

References

1H-Benzimidazole-2-carbothioamide: A Technical Guide to its Role in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, making it a privileged structure in drug design. Among the diverse array of benzimidazole derivatives, 1H-Benzimidazole-2-carbothioamide and its analogues have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of biological activities. The incorporation of the carbothioamide moiety at the 2-position of the benzimidazole ring often enhances the therapeutic potential, leading to significant interest in its anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and key experimental protocols related to this compound and its derivatives, offering valuable insights for researchers in the field of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common and effective method involves a multi-step synthesis commencing with the reaction of o-phenylenediamine with a suitable carboxylic acid or its derivative.

A generalized workflow for the synthesis and screening of these compounds is depicted below.

Exploring the mechanism of action of 1H-Benzimidazole-2-carbothioamide.

An In-depth Technical Guide on the Mechanism of Action of 1H-Benzimidazole-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and biological activities of this compound and its derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. The addition of a carbothioamide group at the 2-position often enhances or confers specific biological activities. While the precise mechanism of action for the parent compound, this compound, is multifaceted and the subject of ongoing research, studies on its derivatives have illuminated several key pathways and molecular targets. This guide will delve into these findings, presenting quantitative data, experimental protocols, and visual representations of the implicated signaling pathways.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives is typically achieved through condensation reactions. A common and well-documented method involves the reaction of benzimidazole-2-carboxylic acid derivatives with thiosemicarbazide in an alcoholic solvent under reflux.[1] Another approach involves the condensation of benzimidazole-2-substituted ketones with thiosemicarbazide.[1] A two-step synthesis has also been described where 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde, and the resulting aldehyde is then condensed with thiosemicarbazide.[2][3]

Biological Activities and Potential Mechanisms of Action

Derivatives of this compound have demonstrated a broad spectrum of biological activities, suggesting multiple mechanisms of action. These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.

Antimicrobial Activity

Benzimidazole derivatives are known for their potent antimicrobial properties.[1] Some benzimidazole compounds are effective against various microorganisms by inhibiting the biosynthesis of ergosterol, a crucial component of fungal and protozoan cell membranes.[4] The thiosemicarbazone moiety, which is structurally related to the carbothioamide group, is also found in many molecules with antibacterial and antifungal properties.[2]

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Pathogen | MIC (µg/mL) | Reference |

| Compound 18 | Candida albicans | 0.5 | [1] |

| Compound 22 | Staphylococcus aureus | 1.0 | [1] |

| Compound 25 | Escherichia coli | 2.0 | [1] |

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied.[1][5] These compounds have been shown to act as allosteric modulators affecting cellular pathways involved in tumor growth and proliferation.[1] The mechanisms implicated include the inhibition of various enzymes crucial for cancer progression and the induction of apoptosis.

Enzyme Inhibition:

-

VEGFR-2 Inhibition: Certain morpholine-benzimidazole-oxadiazole derivatives have shown potent inhibition of VEGFR-2, a key player in angiogenesis.[6]

-

Topoisomerase Inhibition: Docking studies suggest that some benzimidazole derivatives can bind to and inhibit topoisomerase, an enzyme essential for DNA replication.[7]

-

CK1δ/ε Inhibition: 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives have been identified as potent and specific inhibitors of casein kinase 1δ (CK1δ) and CK1ε.[8]

-

PARP Inhibition: A series of cyclic amine-containing benzimidazole carboxamides have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP).[9]

Signaling Pathway Modulation:

-

PI3K/Akt/mTOR Pathway: Carbazole-based molecules containing thiosemicarbazide have been shown to enhance therapeutic anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for tumor survival.[10]

Induction of Apoptosis and Cell Cycle Arrest:

-

Some benzimidazole-triazole hybrids have been shown to induce apoptosis, with cell cycle analysis indicating an arrest in the G0-G1 and G2/M phases.[11]

-

Certain derivatives have been observed to cause a significant accumulation of L1210 cells in mitosis, suggesting they act as mitotic spindle poisons.[12]

Table 2: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 | Target/Mechanism | Reference |

| Derivative 5h | HT-29 (Colon Cancer) | 0.049 ± 0.002 µM | VEGFR-2 Inhibition | [6] |

| Derivative 5j | HT-29 (Colon Cancer) | 0.098 ± 0.011 µM | VEGFR-2 Inhibition | [6] |

| Derivative 5c | HT-29 (Colon Cancer) | 0.915 ± 0.027 µM | VEGFR-2 Inhibition | [6] |

| Compound 3e | HOP-92 (Non-small cell lung cancer) | 0.19 µM | Topoisomerase Inhibition (putative) | [7] |

| Compound 5 | CK1δ | 0.040 µM | CK1δ Inhibition | [8] |

| Compound 6 | CK1δ | 0.042 µM | CK1δ Inhibition | [8] |

| Compound 6 | CK1ε | 0.0326 µM | CK1ε Inhibition | [8] |

| Compound 10b | PARP-1 | Kᵢ = 8 nM | PARP Inhibition | |

| Compound 3 | MCF-7 (Breast Cancer) | 3.241 µM | Not specified | |

| Compound 4o | MCF-7 (Breast Cancer) | 2.02 µM | PI3K/Akt/mTOR inhibition | [10] |

| Compound 4r | MCF-7 (Breast Cancer) | 4.99 µM | PI3K/Akt/mTOR inhibition | [10] |

Anti-inflammatory Activity

Derivatives of 1H-benzimidazole have demonstrated promising anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Some compounds exhibit selectivity for COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects.[1]

Antioxidant Activity

The antioxidant properties of benzimidazole derivatives have also been investigated.[13][14][15] Theoretical studies on 1H-benzimidazole-2-yl hydrazones, which are structurally similar to carbothioamides, suggest that their radical scavenging activity can occur through several mechanisms, including hydrogen atom transfer (HAT), radical adduct formation (RAF), and sequential proton loss electron transfer (SPLET), depending on the polarity of the medium.[13][16]

Experimental Protocols

Synthesis of 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide[2][3]

-

Step 1: Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde.

-

A mixture of 1,3-dihydro-2H-1,3-benzimidazole-2-thione (10 mmol, 1.5 g) and 4-fluorobenzaldehyde (10 mmol, 1.24 g) in dimethyl sulfoxide (25 mL) is refluxed with anhydrous potassium carbonate (2 g) for 1 hour.

-

The reaction mixture is cooled and poured into crushed ice.

-

The resulting product is collected and recrystallized to afford the aldehyde.

-

-

Step 2: Synthesis of the final carbothioamide.

-

The aldehyde obtained in Step 1 is reacted with thiosemicarbazide in ethanol at reflux temperature.

-

The structure of the synthesized compound is confirmed using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and infrared spectroscopy.

-

In Vitro Anticancer Screening: MTT Assay[6]

-

Cell Seeding: Human cancer cell lines (e.g., HT-29) and normal fibroblast cells (e.g., NIH3T3) are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the benzimidazole derivatives.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

VEGFR-2 Enzyme Inhibition Assay[6]

-

Assay Principle: This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

-

Reaction Mixture: The reaction is typically performed in a buffer containing VEGFR-2 enzyme, a substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

-

Incubation: The reaction mixture is incubated to allow for the phosphorylation of the substrate by the enzyme.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

References

- 1. This compound | 35369-17-6 | Benchchem [benchchem.com]

- 2. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 8. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. novaresearch.unl.pt [novaresearch.unl.pt]

- 15. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. novaresearch.unl.pt [novaresearch.unl.pt]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-Benzimidazole-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, two-step protocol for the synthesis of 1H-Benzimidazole-2-carbothioamide, a valuable scaffold in medicinal chemistry. The synthesis involves the initial preparation of 1H-benzimidazole-2-carboxamide, followed by a thionation reaction using Lawesson's reagent.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 1H-Benzimidazole-2-carboxamide | C₈H₇N₃O | 161.16 | 285-288 | ~75 |

| This compound | C₈H₇N₃S | 177.23 | 240-243 | ~85 |

Experimental Protocols

Step 1: Synthesis of 1H-Benzimidazole-2-carboxamide

This protocol is based on the well-established Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid derivative. In this case, oxamic acid is used as the carboxylic acid derivative to introduce the 2-carboxamide functionality.

Materials:

-